

(R)-4-Methylpyrrolidin-2-one physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-Methylpyrrolidin-2-one

Cat. No.: B1600563

[Get Quote](#)

An In-depth Technical Guide to **(R)-4-Methylpyrrolidin-2-one**: Properties, Synthesis, and Applications

Introduction

(R)-4-Methylpyrrolidin-2-one is a chiral lactam that serves as a valuable building block in modern organic synthesis and medicinal chemistry. The pyrrolidinone ring system is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.^[1] The specific stereochemistry of **(R)-4-Methylpyrrolidin-2-one**, with a methyl group at the C4 position, offers a defined three-dimensional structure that is crucial for creating stereospecific molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthetic methodologies, analytical procedures, and applications, tailored for researchers and professionals in drug development.

Core Molecular Attributes

(R)-4-Methylpyrrolidin-2-one is identified by its unique chemical structure and registry numbers. Understanding these core attributes is the first step in its application.

Identifier	Value	Source
IUPAC Name	(4R)-4-Methylpyrrolidin-2-one	[2]
CAS Number	260061-31-2	[2]
Molecular Formula	C ₅ H ₉ NO	[2]
Molecular Weight	99.13 g/mol	[2] [3] [4] [5]
Canonical SMILES	C[C@@H]1CC(=O)NC1	[2]
InChI Key	YRKRGYRYEQYTOH- SCSAIBSYSA-N	[2]

Caption: Core identifiers for **(R)-4-Methylpyrrolidin-2-one**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments and formulations. Much of the publicly available data pertains to the racemic mixture, 4-methylpyrrolidin-2-one (CAS: 2996-58-9). The properties of the individual enantiomers are expected to be very similar, with the notable exception of optical rotation.

Table of Physical Properties

Property	Value	Notes	Source
Appearance	White to Off-White Solid	Low melting point solid, may appear as liquid or semi-solid.	[6]
Melting Point	48-51 °C	Data for the racemic mixture.	[3][6][7]
Boiling Point	240.5 - 241 °C	At 760 mmHg; data for the racemic mixture.	[3][6]
Density	~1.0 g/cm ³	Data for the racemic mixture.	[3][6]
Flash Point	~128 °C	Data for the racemic mixture.	[3][7]
Hydrogen Bond Donors	1	The N-H group of the lactam.	[2][5]
Hydrogen Bond Acceptors	1	The C=O group of the lactam.	[2][5]

Solubility Profile

The pyrrolidinone structure, containing a polar lactam group, influences its solubility. Based on its structure and data from related compounds like N-Methyl-2-pyrrolidone (NMP), a general solubility profile can be established.[8][9]

Solvent	Solubility	Rationale
Water	Soluble/Miscible	The polar lactam group can form hydrogen bonds with water.
Methanol, Ethanol	Soluble	Polar protic solvents readily solvate the molecule.
Chloroform	Sparingly Soluble	[7]
Ethyl Acetate	Slightly Soluble	[7]
Acetone, THF	Soluble	Polar aprotic solvents are generally effective for lactams.
Hexanes, Toluene	Sparingly/Insoluble	Nonpolar solvents are less effective at solvating the polar structure.

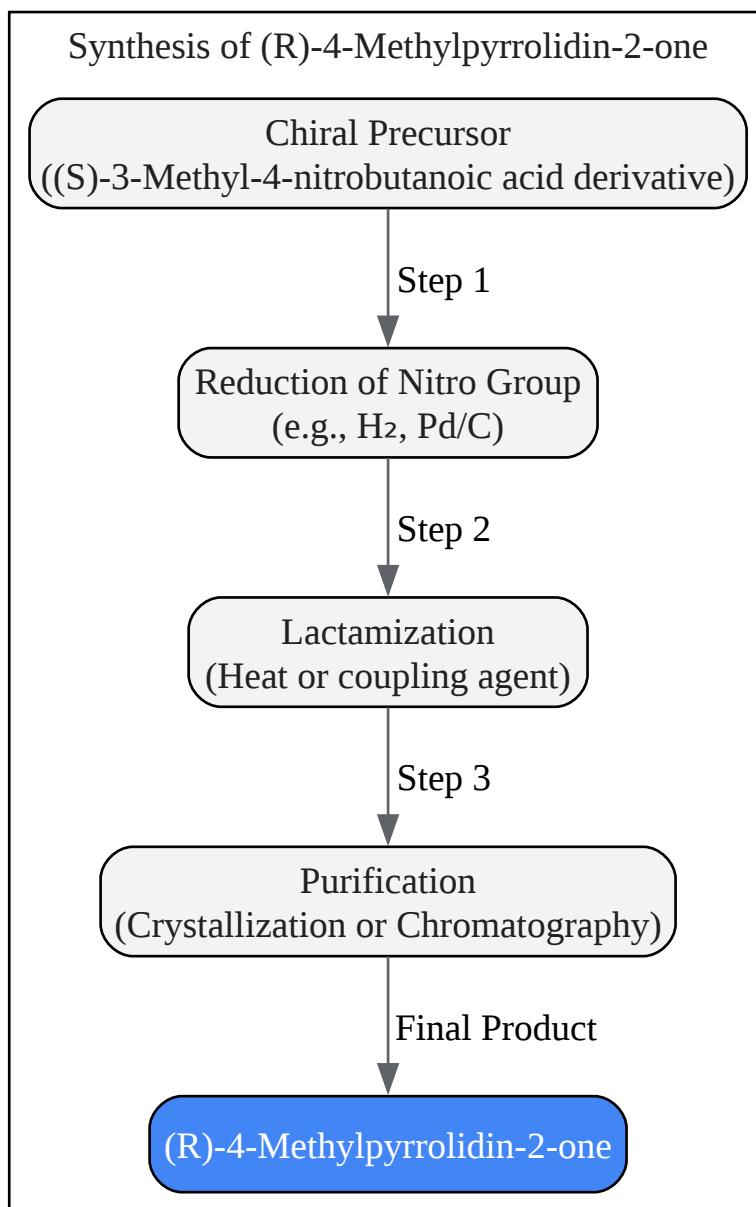
Spectroscopic Characterization

Spectroscopic data is essential for structure elucidation and quality control. The key spectral features for **(R)-4-Methylpyrrolidin-2-one** are predictable based on its functional groups.

Spectroscopy	Key Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	N-H Proton	$\delta \sim 7.0\text{-}8.0$ ppm (broad singlet)	Amide proton, often broad due to quadrupole broadening and exchange.
$\text{CH}(\text{CH}_3)$	$\delta \sim 2.3\text{-}2.6$ ppm (multiplet)	Methine proton adjacent to the methyl group.	
$\text{CH}_2\text{-C=O}$	$\delta \sim 2.1\text{-}2.4$ ppm (multiplet)	Methylene protons alpha to the carbonyl.	
$\text{CH}_2\text{-N}$	$\delta \sim 3.0\text{-}3.4$ ppm (multiplet)	Methylene protons alpha to the nitrogen.	
CH_3	$\delta \sim 1.1\text{-}1.3$ ppm (doublet)	Methyl group protons, split by the adjacent methine proton.	
¹³ C NMR	C=O	$\delta \sim 175\text{-}180$ ppm	Carbonyl carbon of the five-membered lactam.
$\text{CH}_2\text{-N}$	$\delta \sim 45\text{-}50$ ppm	Methylene carbon adjacent to nitrogen.	
$\text{CH}_2\text{-C=O}$	$\delta \sim 35\text{-}40$ ppm	Methylene carbon adjacent to the carbonyl.	
$\text{CH}(\text{CH}_3)$	$\delta \sim 28\text{-}33$ ppm	Methine carbon.	
CH_3	$\delta \sim 18\text{-}22$ ppm	Methyl carbon.	
IR Spectroscopy	N-H Stretch	$3200\text{-}3300\text{ cm}^{-1}$ (broad)	Characteristic stretching vibration of the N-H bond in the lactam.

C=O Stretch	~1680 cm ⁻¹ (strong)	Strong absorption typical for a five-membered ring amide (γ -lactam).
C-H Stretch	2850-3000 cm ⁻¹	Aliphatic C-H stretching vibrations.

Chemical Profile and Synthesis


Reactivity

The chemical behavior of **(R)-4-Methylpyrrolidin-2-one** is dominated by the lactam functionality.

- Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding (R)-4-amino-3-methylbutanoic acid.
- Reduction: The carbonyl group can be reduced, typically with strong reducing agents like lithium aluminum hydride (LiAlH_4), to yield (R)-4-methylpyrrolidine.[10]
- N-Alkylation/Acylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents, a common strategy in drug development.

General Synthesis Workflow

A common route to chiral 4-substituted pyrrolidinones involves the cyclization of an appropriate amino acid precursor. The synthesis can be designed to preserve the stereocenter.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(R)-4-Methylpyrrolidin-2-one**.

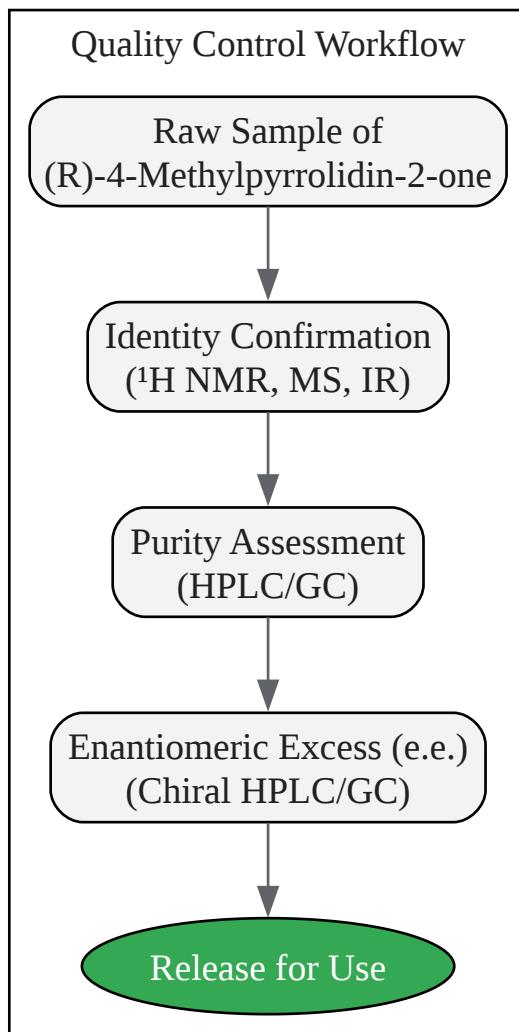
Exemplary Synthesis Protocol

This protocol describes the lactamization of a suitable amino acid precursor.

- Reaction Setup: To a solution of (R)-4-amino-3-methylbutanoic acid in a high-boiling point aprotic solvent (e.g., toluene or xylene), equip the reaction flask with a Dean-Stark

apparatus. Causality: The Dean-Stark trap is used to remove water formed during the intramolecular condensation, driving the equilibrium towards the formation of the lactam.

- Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the amount of water collected.
- Monitoring: Progress can also be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **(R)-4-Methylpyrrolidin-2-one**.


Applications in Research and Drug Development

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, and chiral variants like **(R)-4-Methylpyrrolidin-2-one** are of particular interest.^[1]

- Chiral Building Block: It serves as a starting material for synthesizing more complex molecules where the stereochemistry at the C4 position is critical for biological activity. For instance, the orientation of the methyl group can influence how a final drug molecule binds to its target receptor or enzyme.^[1]
- Scaffold for Bioactive Compounds: 4-Methyl-2-pyrrolidone has been utilized in the preparation of iminopyrrolidines, which act as selective inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.^[7]
- Analogue of NMP: While N-Methyl-2-pyrrolidone (NMP) is a widely used polar aprotic solvent in pharmaceutical formulations, its reproductive toxicity is a concern.^{[8][11]} **(R)-4-Methylpyrrolidin-2-one** can be explored as a structural component in drug candidates where NMP's solvent properties are mimicked in a covalently bound fragment.

Analytical and Quality Control Workflow

Ensuring the chemical purity and stereochemical integrity of **(R)-4-Methylpyrrolidin-2-one** is paramount.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for chiral intermediates.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

- Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the enantiomers of 4-methylpyrrolidin-2-one. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiraldex AD-H) are often effective for this class of compounds. Causality: The chiral

stationary phase provides a chiral environment, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole) with the two enantiomers, resulting in different retention times.

- **Mobile Phase Preparation:** Prepare an isocratic mobile phase, typically a mixture of a nonpolar solvent like hexanes or heptane and a polar modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 hexane:IPA.
- **Sample Preparation:** Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- **Instrumentation Setup:** Set the HPLC system with a flow rate of ~1.0 mL/min and a UV detector set to a wavelength where the compound absorbs (e.g., ~210 nm for the amide chromophore).
- **Analysis:** Inject a small volume (e.g., 10 µL) of the sample. To confirm peak identity, also inject a sample of the racemic mixture.
- **Calculation:** The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$.

Safety and Handling

Proper handling is crucial as the compound is classified as an irritant.

Hazard Class	GHS Statement	Pictogram
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Respiratory Irritation	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)
Source:[5][12]		

Safe Handling Protocol

- Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[11][13]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
- Dispensing: Since it is a low-melting solid, it may be a waxy solid or liquid. Handle with care, avoiding direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[6][7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-4-Methylpyrrolidin-2-one stands out as a well-defined chiral intermediate with significant potential for the synthesis of complex molecular targets. Its specific stereochemistry, combined with the versatile reactivity of the lactam ring, makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, analytical methods, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]

- 3. 4-methylpyrrolidin-2-one | CAS#:2996-58-9 | Chemsr [chemsrc.com]
- 4. CAS 2996-58-9 | 4-methylpyrrolidin-2-one - Synblock [synblock.com]
- 5. 4-Methyl-2-pyrrolidinone | C5H9NO | CID 533920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylpyrrolidin-2-one [myskinrecipes.com]
- 7. 2-Pyrrolidinone,4-methyl- CAS#: 2996-58-9 [m.chemicalbook.com]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]
- 11. fishersci.com [fishersci.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [(R)-4-Methylpyrrolidin-2-one physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600563#r-4-methylpyrrolidin-2-one-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com